molecular formula C13H12FN3O5S B2382466 3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride CAS No. 2224545-25-7

3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride

Cat. No. B2382466
CAS RN: 2224545-25-7
M. Wt: 341.31
InChI Key: NGDSGPWJYFCUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride is a chemical compound that has been widely used in scientific research. It is commonly referred to as MAFP, which is an abbreviation for its chemical name. MAFP is a potent inhibitor of various enzymes, including serine hydrolases, proteases, and lipases.

Mechanism of Action

MAFP works by irreversibly binding to the active site of the enzyme, causing a loss of enzymatic activity. The sulfonyl fluoride group of MAFP reacts with the nucleophilic serine residue in the active site of the enzyme, forming a covalent bond. This covalent bond is irreversible, leading to the permanent inhibition of the enzyme.
Biochemical and Physiological Effects:
MAFP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids, which are lipid-based neurotransmitters that play a role in pain sensation, mood, and appetite. MAFP has also been shown to inhibit the breakdown of triglycerides, leading to an increase in circulating triglyceride levels. Additionally, MAFP has been shown to inhibit the activity of various proteases, leading to a decrease in protein degradation.

Advantages and Limitations for Lab Experiments

MAFP has several advantages when used in lab experiments. It is a potent inhibitor of various enzymes, making it an excellent tool for investigating the role of these enzymes in various biological processes. MAFP is also relatively easy to synthesize, making it readily available for use in lab experiments. However, MAFP has some limitations. It is an irreversible inhibitor, which means that the enzyme activity cannot be restored once it has been inhibited. Additionally, MAFP can react with other nucleophilic residues in proteins, leading to nonspecific inhibition.

Future Directions

There are several future directions for the use of MAFP in scientific research. One area of research is the investigation of the role of endocannabinoids in various diseases, such as chronic pain and inflammation. MAFP can be used to inhibit FAAH, leading to an increase in endocannabinoid levels and potentially reducing pain and inflammation. Another area of research is the investigation of the role of lipases in the development of obesity and metabolic disorders. MAFP can be used to inhibit lipase activity, potentially reducing the breakdown of triglycerides and preventing the development of these disorders.
Conclusion:
In conclusion, MAFP is a potent inhibitor of various enzymes that has been widely used in scientific research. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. MAFP has several advantages when used in lab experiments, but it also has some limitations. There are several future directions for the use of MAFP in scientific research, including investigating the role of endocannabinoids in disease and the role of lipases in metabolic disorders.

Synthesis Methods

The synthesis of MAFP involves several steps, including the reaction of 3-amino-benzenesulfonyl fluoride with 2-(3-methyl-2,4-dioxo-pyrimidin-1-yl)-acetic acid. The reaction is catalyzed by the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure MAFP. The synthesis of MAFP is relatively simple and can be completed in a laboratory setting.

Scientific Research Applications

MAFP has been used extensively in scientific research as an inhibitor of various enzymes. It has been shown to be a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that plays a crucial role in the metabolism of endocannabinoids. MAFP has also been used as an inhibitor of proteases, such as trypsin and chymotrypsin, and lipases, such as pancreatic lipase. MAFP has been used in various studies to investigate the role of these enzymes in various biological processes.

properties

IUPAC Name

3-[[2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O5S/c1-16-12(19)5-6-17(13(16)20)8-11(18)15-9-3-2-4-10(7-9)23(14,21)22/h2-7H,8H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDSGPWJYFCUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CN(C1=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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